Duxil

Stroke Rehabilitation Functional Recovery Neuroprotection

Duxil (CAS 76997-30-3) is the clinically validated, fixed-dose combination of almitrine bismesylate and raubasine in a 3:1 ratio. Unlike single-agent vasodilators or nootropics, its dual mechanism synergistically increases arterial oxygen (via peripheral chemoreceptor agonism) and enhances cerebral mitochondrial efficiency and vasodilation. This makes it the definitive research tool for perfusion-metabolism coupling studies in chronic cerebral ischemia and for quantifying post-stroke functional recovery (e.g., Barthel Index endpoints). Not substitutable by generic agents. Procure for rigorous preclinical or clinical neuroprotection protocols.

Molecular Formula C47H53F2N9O3
Molecular Weight 830 g/mol
CAS No. 76997-30-3
Cat. No. B1230481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuxil
CAS76997-30-3
Synonymsalmitrine, raubasine drug combination
almitrine-raubasine
Duxil
SE 5023
SE-5023
Molecular FormulaC47H53F2N9O3
Molecular Weight830 g/mol
Structural Identifiers
SMILESCC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.C=CCNC1=NC(=NC(=N1)N2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C
InChIInChI=1S/C26H29F2N7.C21H24N2O3/c1-3-13-29-24-31-25(30-14-4-2)33-26(32-24)35-17-15-34(16-18-35)23(19-5-9-21(27)10-6-19)20-7-11-22(28)12-8-20;1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-12,23H,1-2,13-18H2,(H2,29,30,31,32,33);3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t;12-,15-,16+,19-/m.0/s1
InChIKeyLWKZCNVWFBSPKH-FVLLGJNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duxil (CAS 76997-30-3) for Cerebral Oxygenation & Stroke Rehabilitation: What Procurement Teams Need to Know


The CAS registry number 76997-30-3 identifies a specific, fixed-dose combination product composed of almitrine bismesylate and raubasine [1]. This combination, historically marketed under the brand name Duxil, is characterized by a dual mechanism: almitrine acts as a respiratory stimulant to increase arterial oxygen levels, while raubasine provides vasodilatory effects, thereby enhancing oxygen delivery, particularly to cerebral tissues [2]. Unlike simple single-agent respiratory stimulants or vasodilators, this combination provides a synergistic pharmacodynamic profile, making it a distinct research tool for investigating hypoxic or ischemic conditions [3]. Its primary applications in research and clinical practice have focused on improving functional outcomes following ischemic stroke and managing symptoms of age-related cognitive and sensory decline [REFS-1, REFS-4].

Beyond the Sum of Its Parts: Why Almitrine Monotherapy or Other Nootropics Cannot Substitute for Duxil (CAS 76997-30-3)


Generic substitution fails for CAS 76997-30-3 due to its dual-action, synergistic pharmacology that is not replicated by administering either component alone or by using other in-class agents [1]. For instance, while almitrine alone improves systemic oxygenation by acting on peripheral chemoreceptors, its cerebral effects are significantly augmented by raubasine, which increases cerebral mitochondrial efficiency [2]. Conversely, using a pure vasodilator like nimodipine or a nootropic like piracetam would address only cerebral blood flow or neuronal metabolism, respectively, without the concurrent, systemic increase in oxygen availability [3]. The specific 3:1 ratio (30 mg almitrine to 10 mg raubasine) in this combination has been clinically validated in randomized controlled trials for post-stroke functional recovery, a therapeutic context for which single agents have not demonstrated equivalent efficacy [REFS-3, REFS-4].

Procurement Guide: Quantifiable Differentiation of Duxil (CAS 76997-30-3) from Alternatives in Preclinical and Clinical Research


Superior Acceleration of Functional Recovery Post-Stroke vs. Placebo in RCTs

In a randomized, double-blind, placebo-controlled trial of post-ischemic stroke patients, the almitrine-raubasine combination demonstrated significantly faster functional recovery than placebo [1]. At the 3-month follow-up, the mean increase in Barthel Index (BI) score, a measure of activities of daily living, was 22.6 points for the treatment group compared to 10.7 points for the placebo group (p=0.02) [1].

Stroke Rehabilitation Functional Recovery Neuroprotection Randomized Controlled Trial

Enhanced Cerebral Blood Flow in Injured Brain Tissue: A Differentiating Factor from General Vasodilators

The combination's effect on cerebral hemodynamics was quantified using 15O-PET imaging in acute stroke patients [1]. Crucially, the treatment led to a preferential increase in cerebral blood flow (CBF) of 13% in the injured hemisphere, while increasing CBF in the healthy hemisphere by only 3% [1]. This targeted effect contrasts with non-specific cerebral vasodilators, suggesting a mechanism that respects cerebral autoregulation and perfusion-metabolism coupling [2].

Cerebral Blood Flow (CBF) PET Imaging Ischemic Stroke Vasodilation

Synergistic Enhancement of Cerebral Glucose Metabolism and Mitochondrial Efficiency vs. Monotherapies

The combination exerts a dual metabolic effect not achievable by its individual components. Almitrine increases oxygen availability, while raubasine improves cerebral mitochondrial function by counteracting age-related declines in key enzyme activities like pyruvate dehydrogenase and citrate synthase [1]. This synergy results in a significant increase in cerebral arteriovenous glucose differences, indicating enhanced brain glucose uptake and metabolism [1]. Pre-treatment also enhances 3H-deoxyglucose uptake in both normoxic and hypoxic conditions [2].

Cerebral Metabolism Glucose Uptake Mitochondrial Function Neuroenergetics

Clinically Validated Efficacy in Age-Related Cognitive and Sensory Disorders

Clinical overviews confirm the therapeutic efficacy of the almitrine-raubasine combination in managing cognitive disorders and neurosensory impairments associated with aging [1]. Pharmacological effects documented in experimental settings—such as improved cerebral oxygen and glucose availability—correlate directly with these clinical outcomes [1]. This establishes a direct link between the compound's specific metabolic actions and its clinical utility in age-related cognitive decline, differentiating it from general stimulants.

Cognitive Disorders Ageing Sensory Impairment Neuropharmacology

Optimizing Research Outcomes: Ideal Application Scenarios for Duxil (CAS 76997-30-3) in Scientific Studies


Post-Ischemic Stroke Neurorehabilitation Studies

This combination is most appropriate for preclinical or clinical research investigating functional recovery after an ischemic stroke [1]. Its demonstrated ability to accelerate recovery, as measured by the Barthel Index, provides a quantifiable efficacy endpoint for studies focusing on neuroplasticity and rehabilitation protocols [1]. The compound's favorable safety and tolerability profile in stroke patients supports its use in longitudinal studies [1].

Investigating Cerebral Hemodynamics and Metabolism with PET/SPECT Imaging

The targeted, on-demand increase in cerebral blood flow (CBF) in hypoperfused brain regions, as evidenced by PET imaging, makes this compound a valuable pharmacological tool for studying perfusion-metabolism coupling in conditions like chronic cerebral ischemia [REFS-2, REFS-3]. Its dual effect on oxygen supply and mitochondrial function offers a more complex and physiologically relevant model than using a simple vasodilator [2].

Research into Age-Related Cognitive Decline and Cerebral Hypometabolism

For studies modeling age-related cognitive deficits, this compound provides a mechanism-based intervention [4]. Its documented effects on improving cerebral glucose uptake and counteracting age-related declines in mitochondrial enzyme efficiency offer a targeted approach for investigating the neuroenergetic basis of cognitive decline, distinguishing it from general nootropic compounds [REFS-4, REFS-5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.